REACTION_SMILES
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[CH:34]([OH:35])([CH3:36])[CH3:37].[Cl:2][c:3]1[cH:4][cH:5][n:6][c:7]2[cH:8][c:9]([O:15][CH2:16][CH2:17][O:18][CH3:19])[c:10]([O:13][CH3:14])[cH:11][c:12]12.[ClH:1].[O:29]=[CH:30][N:31]([CH3:32])[CH3:33].[OH:20][c:21]1[cH:22][c:23]([NH2:24])[cH:25][cH:26][c:27]1[CH3:28]>>[ClH:2].[c:3]1([NH:24][c:23]2[cH:22][c:21]([OH:20])[c:27]([CH3:28])[cH:26][cH:25]2)[cH:4][cH:5][n:6][c:7]2[cH:8][c:9]([O:15][CH2:16][CH2:17][O:18][CH3:19])[c:10]([O:13][CH3:14])[cH:11][c:12]12
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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COCCOc1cc2nccc(Cl)c2cc1OC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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COCCOc1cc2nccc(Cl)c2cc1OC
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cc1ccc(N)cc1O
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Name
|
|
Type
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product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOc1cc2nccc(Nc3ccc(C)c(O)c3)c2cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |